molecular formula C6H2ClF3IN B1588904 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine CAS No. 887707-25-7

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

Cat. No. B1588904
M. Wt: 307.44 g/mol
InChI Key: KUASPTUGCBGXAE-UHFFFAOYSA-N
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Patent
US08987452B2

Procedure details

To an ice-cold mixture of POCl3 (1.60 mL) and DMF (1 mL) in a microwave vial, 5-iodo-3-trifluoromethyl-2-pyridinol (1 g, 3.47 mmol) is added. The vial is sealed and heated 20 min at 110° C. The reaction mixture cooled at room temperature is poured into ice cold water. The product precipitates. The precipitate is filtered, washed with cold water and dried to afford 661 mg (62%) of a light brown powder.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[I:6][C:7]1[CH:8]=[C:9]([C:14]([F:17])([F:16])[F:15])[C:10](O)=[N:11][CH:12]=1>CN(C=O)C>[Cl:3][C:10]1[C:9]([C:14]([F:17])([F:16])[F:15])=[CH:8][C:7]([I:6])=[CH:12][N:11]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C(C(=NC1)O)C(F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The vial is sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooled at room temperature
ADDITION
Type
ADDITION
Details
is poured into ice cold water
CUSTOM
Type
CUSTOM
Details
The product precipitates
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 661 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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